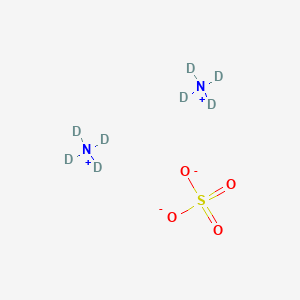
Ammonium-d8 sulfate
Katalognummer B087123
Molekulargewicht: 140.19 g/mol
InChI-Schlüssel: BFNBIHQBYMNNAN-KTOHAENGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05624649
Procedure details


Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.



Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[Cl-].[K+:9].N>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:9].[K+:9] |f:0.1.2,3.4,6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The resulting washed potassium sulfate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved sulfate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05624649
Procedure details


Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.



Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[Cl-].[K+:9].N>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:9].[K+:9] |f:0.1.2,3.4,6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The resulting washed potassium sulfate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved sulfate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05624649
Procedure details


Ammonium sulfate solution was reacted with an equimolar amount of potassium chloride at about 20° C. and in the absence of free ammonia. The resulting washed potassium sulfate contained about 2.06% weight percent ammonium, while the resulting solution (mother liquor) contained about 4.85 weight percent dissolved sulfate. It was believed that the ammonium contained within the potassium sulfate most likely resulted from the co-precipitation of ammonium sulfate and potassium sulfate.



Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[Cl-].[K+:9].N>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:9].[K+:9] |f:0.1.2,3.4,6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The resulting washed potassium sulfate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved sulfate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
